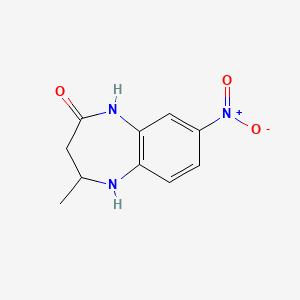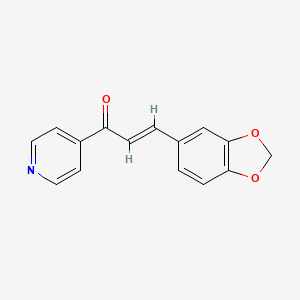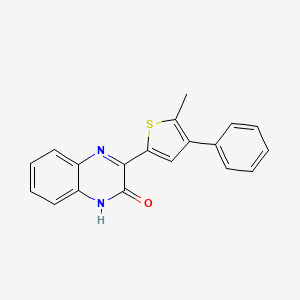
3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone
Descripción general
Descripción
3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone, also known as MEPTQX, is a synthetic compound that belongs to the class of quinoxalinone derivatives. This compound has attracted the attention of researchers due to its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone has been found to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone has been reported to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. In drug discovery, 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone can be used as a lead compound to develop new drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The exact mechanism of action of 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that it may act by modulating the activity of various signaling pathways in cells, including the MAPK/ERK and PI3K/Akt pathways. 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone has also been shown to inhibit the activity of enzymes such as tyrosine kinases and topoisomerases, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. In addition, 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone has been found to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone also has a high degree of purity, which makes it suitable for use in various assays. However, one of the limitations of using 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone may have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone. One area of research could focus on elucidating the exact mechanism of action of 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone. This would involve studying the effects of 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone on various signaling pathways and enzymes in cells. Another area of research could focus on developing derivatives of 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone with improved efficacy and reduced toxicity. This would involve synthesizing and testing various analogs of 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone to identify compounds with better pharmacological properties. Finally, research could focus on testing the efficacy of 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone in animal models of various diseases, including cancer and neurodegenerative diseases. This would involve studying the effects of 3-(5-methyl-4-phenyl-2-thienyl)-2(1H)-quinoxalinone on disease progression and survival in animal models.
Propiedades
IUPAC Name |
3-(5-methyl-4-phenylthiophen-2-yl)-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-12-14(13-7-3-2-4-8-13)11-17(23-12)18-19(22)21-16-10-6-5-9-15(16)20-18/h2-11H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGRGKXPONGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=NC3=CC=CC=C3NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-4-phenylthiophen-2-yl)-1H-quinoxalin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline](/img/structure/B3835468.png)
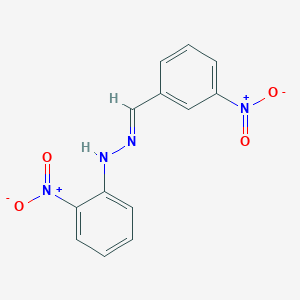
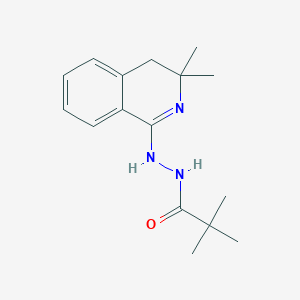
![3-bromo-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3835491.png)
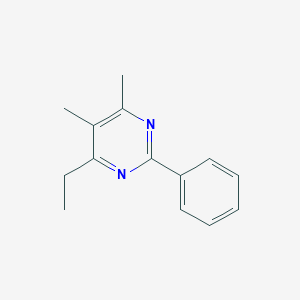
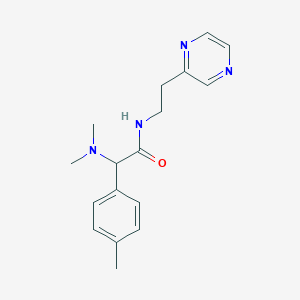

![1-{1-[(3-chlorophenyl)amino]ethyl}-2,5-pyrrolidinedione](/img/structure/B3835524.png)
![2-ethoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3835539.png)
![1-[2-methoxy-5-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3835545.png)
